(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

purity analysis chemical procurement quality specification

The 1-methyl-5-ethyl-3-hydroxymethyl arrangement delivers a calculated LogP of 0.4748 and balanced lipophilicity that is not interchangeable with positional isomers (e.g., 1-ethyl-5-methyl) or N-unsubstituted analogs—regioisomeric purity is critical for reliable SAR and hit-to-lead optimization. This scaffold is specifically identified as an "interesting scaffold for drug discovery and medicinal chemistry" and serves as a versatile intermediate for herbicidal active ingredients via esterification, etherification, or oxidation of the 3-hydroxymethyl handle. Prioritize the 96% purity grade to reduce total impurities by 20% versus 95% alternatives, ensuring assay-ready quality.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13180341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1C)CO
InChIInChI=1S/C7H12N2O/c1-3-7-4-6(5-10)8-9(7)2/h4,10H,3,5H2,1-2H3
InChIKeyVUXBCYRZWBSZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol: A 5-Ethyl-3-hydroxymethyl Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol (CAS 709674-67-9) is a pyrazole derivative featuring a 1-methyl substitution and a 5-ethyl group adjacent to a 3-hydroxymethyl functionality . With a molecular formula C₇H₁₂N₂O and molecular weight 140.18 g/mol, this compound belongs to the class of 5-hydroxyethyl-substituted pyrazoles identified as "interesting scaffolds for drug discovery and medicinal chemistry applications" [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 96% .

Why 5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol Cannot Be Replaced by Generic Pyrazole Alcohols in Precision Synthesis


The 5-ethyl-1-methyl substitution pattern on the pyrazole ring confers distinct physicochemical properties and synthetic utility that cannot be replicated by close analogs. The specific 1-methyl-5-ethyl-3-hydroxymethyl arrangement yields a calculated LogP of 0.4748 , indicating balanced lipophilicity that influences both reaction behavior in subsequent derivatization steps and the physicochemical profile of downstream products. Substituting with the positional isomer (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol or with the N-unsubstituted analog 5-ethyl-3-hydroxymethylpyrazole [1] fundamentally alters hydrogen-bonding capacity, metabolic stability, and receptor-binding geometry. The copper(I)-catalyzed synthetic methodology developed for 5-hydroxyethyl-substituted pyrazoles demonstrates that regioisomeric purity is not interchangeable in scaffold-oriented synthesis [2].

Quantitative Procurement Evidence: How 5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol Differs from Its Closest Analogs


Purity Availability: 96% Specification from Major Vendor Versus 95% from Alternative Suppliers

The compound is available with a documented purity specification of 96% from Sigma-Aldrich , compared to 95% purity from alternative vendors such as ChemScene and CymitQuimica . This 1% absolute purity difference represents a reduction in total impurities from 5% to 4%—a 20% relative reduction in potential contaminants that may affect downstream reaction yields or require additional purification steps.

purity analysis chemical procurement quality specification

Positional Isomer Differentiation: 5-Ethyl-1-methyl Pattern Versus 1-Ethyl-5-methyl Isomer

The target compound (5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its positional isomer (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol share identical molecular formula C₇H₁₂N₂O and molecular weight 140.18 g/mol but differ in the placement of the methyl and ethyl groups on the pyrazole nitrogen and carbon positions . This regioisomeric difference alters the electronic distribution on the pyrazole ring, affecting nucleophilicity at the 3-hydroxymethyl position and the steric environment around the reactive site.

regioisomerism pyrazole derivatives SAR

N-Methylation Advantage: 1-Methyl Substitution Confers 1.11-Fold Molecular Weight Increase and Altered Hydrogen-Bonding Capacity Versus N-Unsubstituted Analog

Compared to the N-unsubstituted analog 5-ethyl-3-hydroxymethylpyrazole (C₆H₁₀N₂O, MW 126.16 g/mol, 2 H-bond donors) [1], the target compound (C₇H₁₂N₂O, MW 140.18 g/mol) contains exactly 1 H-bond donor . This represents an 11.1% increase in molecular weight and a reduction of one hydrogen-bond donor site due to N-methylation at the 1-position. The removal of the acidic pyrazole NH proton eliminates a potential metabolic soft spot and reduces the polar surface area contribution from the pyrazole ring.

N-alkylation molecular properties drug-likeness

Synthetic Accessibility: Copper-Catalyzed Regioselective Methodology Enables Direct 5-Substituted Pyrazole Assembly

Recent advances in pyrazole synthesis provide a copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols that enables direct, regioselective synthesis of 5-hydroxyethyl-substituted pyrazoles [1]. This methodology contrasts with classical Knorr pyrazole synthesis, which often yields mixtures of regioisomers requiring chromatographic separation. The 5-ethyl substitution on the target compound can be introduced via this regioselective pathway, whereas alternative methods for generating the 1-ethyl-5-methyl isomer may require different starting materials and conditions [2].

regioselective synthesis pyrazole methodology copper catalysis

Optimal Application Scenarios for 5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring High-Purity Pyrazole Scaffolds

In hit-to-lead optimization where impurity profiles can confound biological assay interpretation, procurement of the 96% purity grade from Sigma-Aldrich reduces total impurities by 20% relative to the 95% alternative. The compound's 5-hydroxyethyl substitution pattern is specifically identified as an "interesting scaffold for drug discovery and medicinal chemistry applications" [1]. Its N-methylated structure (1 H-bond donor, LogP 0.4748) aligns with lead-like physicochemical space and reduces the metabolic liability associated with an unprotected pyrazole NH.

Agrochemical Lead Generation Targeting 5-Substituted Pyrazole Fungicides or Herbicides

Pyrazole derivatives containing 5-ethyl-1-methyl substitution patterns are documented in patent literature as intermediates for herbicidal active ingredients . The 5-ethyl-1-methyl-3-hydroxymethyl arrangement provides a versatile handle for further functionalization—the 3-hydroxymethyl group can undergo esterification, etherification, or oxidation to the corresponding carboxylic acid [1], enabling access to diverse agrochemical pharmacophores while maintaining the core 5-ethyl-1-methyl pyrazole motif associated with herbicidal activity.

Parallel Synthesis Libraries Leveraging Regioselective 5-Substituted Pyrazole Methodology

Research groups implementing the copper(I)-catalyzed regioselective synthesis of 5-hydroxyethyl-substituted pyrazoles should prioritize this compound as a reference standard and building block. The methodology provides direct access to the 5-substituted regioisomer without contamination from the 1,3-disubstituted isomer, eliminating the need for chromatographic separation. This aligns with high-throughput medicinal chemistry workflows where regioisomeric purity is critical for SAR interpretation.

Physicochemical Property Benchmarking in Pyrazole SAR Studies

The compound's well-characterized computational properties—LogP 0.4748, TPSA 38.05, H_Donors 1, H_Acceptors 3, Rotatable_Bonds 2 —provide a defined baseline for structure-property relationship studies comparing N-methylated versus N-unsubstituted pyrazoles (MW 126.16 vs 140.18; H_Donors 2 vs 1) [1]. This quantifiable differentiation supports procurement decisions when selecting between N-alkylated and N-unsubstituted pyrazole building blocks for property-driven medicinal chemistry campaigns.

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